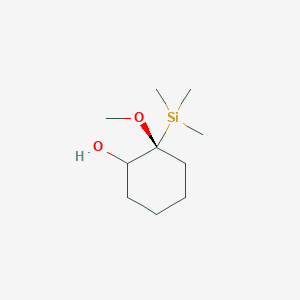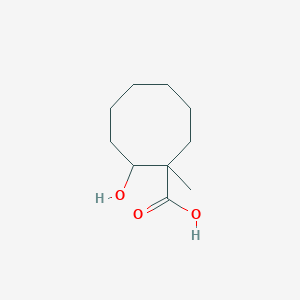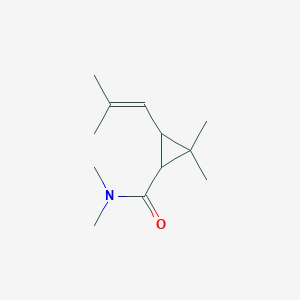![molecular formula C20H18 B420372 3,3-Diphenyltricyclo[3.2.1.02,4]oct-6-ene](/img/structure/B420372.png)
3,3-Diphenyltricyclo[3.2.1.02,4]oct-6-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Diphenyltricyclo[3.2.1.02,4]oct-6-ene is a complex organic compound characterized by its unique tricyclic structure. This compound is notable for its stability and reactivity, making it a subject of interest in various fields of chemical research.
Métodos De Preparación
The synthesis of 3,3-Diphenyltricyclo[3.2.1.02,4]oct-6-ene typically involves multiple steps, including the formation of the tricyclic core and the introduction of phenyl groups. One common method involves the Diels-Alder reaction, followed by a series of functional group transformations to achieve the desired structure. Industrial production methods may involve optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
3,3-Diphenyltricyclo[3.2.1.02,4]oct-6-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur, particularly at the phenyl rings, using reagents such as halogens or nitrating agents.
Aplicaciones Científicas De Investigación
3,3-Diphenyltricyclo[3.2.1.02,4]oct-6-ene has several applications in scientific research:
Chemistry: It serves as a model compound for studying reaction mechanisms and the effects of steric hindrance.
Biology: Its derivatives are explored for potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a pharmacophore in drug design.
Industry: It is used in the synthesis of advanced materials and as a precursor for various chemical products.
Mecanismo De Acción
The mechanism of action of 3,3-Diphenyltricyclo[3.2.1.02,4]oct-6-ene involves its interaction with molecular targets through π-participation and electrophilic addition reactions. The compound’s unique structure allows for specific interactions with enzymes and receptors, influencing biological pathways and chemical reactions.
Comparación Con Compuestos Similares
3,3-Diphenyltricyclo[3.2.1.02,4]oct-6-ene can be compared with similar compounds such as:
7-Bromo-3,3-dimethyl-2,4-diphenyltricyclo[3.3.0.0~2,4~]oct-6-ene: This compound has a similar tricyclic structure but includes bromine and methyl groups, affecting its reactivity and applications.
Tricyclo[3.2.1.0~2,4~]oct-6-ene: This simpler compound lacks the phenyl groups, making it less sterically hindered and more reactive in certain reactions.
These comparisons highlight the unique properties of this compound, particularly its steric hindrance and stability, which influence its reactivity and applications.
Propiedades
Fórmula molecular |
C20H18 |
|---|---|
Peso molecular |
258.4g/mol |
Nombre IUPAC |
3,3-diphenyltricyclo[3.2.1.02,4]oct-6-ene |
InChI |
InChI=1S/C20H18/c1-3-7-16(8-4-1)20(17-9-5-2-6-10-17)18-14-11-12-15(13-14)19(18)20/h1-12,14-15,18-19H,13H2 |
Clave InChI |
FQZNJNRELMUCBK-UHFFFAOYSA-N |
SMILES |
C1C2C=CC1C3C2C3(C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES canónico |
C1C2C=CC1C3C2C3(C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(1-Benzyl-2-methyl-2-propenyl)sulfonyl]acetone](/img/structure/B420290.png)
![7,7-Dioxido-2-oxa-7-thiabicyclo[4.2.0]oct-8-yl methyl sulfone](/img/structure/B420293.png)

![1-[(1-Isopropenyl-5-hexenyl)sulfonyl]-4-methylbenzene](/img/structure/B420296.png)
![Trimethyl[2-methyl-1-(methylsulfonyl)-4-phenyl-2-butenyl]silane](/img/structure/B420298.png)
![{[(1-Benzyl-2-methyl-2-propenyl)sulfonyl]methyl}(trimethyl)silane](/img/structure/B420299.png)
methyl](trimethyl)silane](/img/structure/B420301.png)
![1-[Methoxy(phenyl)methyl]-4-pentenyl 4-methylphenyl sulfone](/img/structure/B420302.png)
![4-Methylphenyl 1-[(4-methylphenyl)sulfanyl]-2-propenyl sulfone](/img/structure/B420303.png)

![6,6-dibromo-2,2-dimethyloctahydro-3aH-cyclopropa[5,6]cycloocta[1,2-d][1,3]oxathiole](/img/structure/B420307.png)

![2,3a-Diphenyloctahydrocycloocta[d][1,3]oxathiole](/img/structure/B420309.png)

